2-({[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound 2-({[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a structurally complex molecule featuring:
- A thiazolidin-2,4-dione core with a 2-chlorobenzylidene substituent at the 5-position.
- An acetyl-amino linker connecting the thiazolidinone moiety to a tetrahydrobenzothiophene carboxamide group.
This hybrid structure combines pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-chlorobenzylidene group enhances electronic and steric interactions with biological targets, while the tetrahydrobenzothiophene carboxamide contributes to solubility and metabolic stability .
Properties
IUPAC Name |
2-[[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S2/c22-13-7-3-1-5-11(13)9-15-20(28)25(21(29)31-15)10-16(26)24-19-17(18(23)27)12-6-2-4-8-14(12)30-19/h1,3,5,7,9H,2,4,6,8,10H2,(H2,23,27)(H,24,26)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPFZVWPQRLDNI-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazolidine ring and the benzothiophene moiety. The key steps include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.
Synthesis of the Benzothiophene Moiety: This involves cyclization reactions using appropriate starting materials such as thiophenes and benzene derivatives.
Coupling Reactions: The thiazolidine and benzothiophene intermediates are then coupled using reagents like acyl chlorides or anhydrides under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Thiazolidinedione Core Formation
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Cyclocondensation : The thiazolidine-2,4-dione ring is synthesized via cyclization of thiourea derivatives with chloroacetic acid or its esters under basic conditions.
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Knoevenagel Condensation : The 2-chlorobenzylidene group is introduced by reacting the thiazolidinedione with 2-chlorobenzaldehyde in the presence of a base (e.g., piperidine) and a dehydrating agent.
Amide Bond Formation
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Coupling Reaction : The acetylated amino group is linked to the tetrahydrobenzothiophene-carboxamide moiety using coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium).
Tetrahydrobenzothiophene Assembly
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Cyclization : The tetrahydrobenzothiophene ring is formed via Friedel-Crafts alkylation or thiophene ring hydrogenation, followed by functionalization at the 3-position with a carboxamide group .
Functional Group Reactivity
The compound’s reactivity is dominated by its electron-deficient thiazolidinedione ring, electrophilic benzylidene group, and hydrolytically sensitive amide bond:
Thiazolidinedione Reactivity
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Nucleophilic Attack : The carbonyl groups at positions 2 and 4 undergo nucleophilic substitution with amines or alcohols, forming Schiff bases or ester derivatives.
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Ring-Opening : Strong bases (e.g., NaOH) can cleave the thiazolidinedione ring, yielding mercaptoacetic acid derivatives.
Benzylidene Group Modifications
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Electrophilic Substitution : The chlorobenzylidene moiety participates in halogen-exchange reactions (e.g., F⁻ substitution for Cl⁻ under SNAr conditions).
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond to a C–N single bond, altering the compound’s planarity and bioactivity .
Amide Hydrolysis
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Acidic/Basic Conditions : The carboxamide group hydrolyzes to carboxylic acid under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, affecting solubility and binding properties.
Reaction Conditions and Outcomes
Mechanistic Insights
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Thiazolidinedione Ring Opening : Base-mediated hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, leading to ring cleavage and formation of a thiol intermediate.
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Benzylidene Reactivity : The electron-withdrawing chlorine atom enhances the electrophilicity of the benzylidene carbon, facilitating nucleophilic additions or substitutions .
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Amide Stability : The carboxamide resists hydrolysis under physiological conditions (pH 7.4, 37°C), critical for maintaining structural integrity in biological systems.
Comparative Reactivity of Structural Analogs
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to this molecule exhibit significant anticancer properties. The thiazolidinone framework is known for its ability to inhibit tumor growth by inducing apoptosis in cancer cells. Preliminary studies have shown that the compound can inhibit specific cancer cell lines, making it a candidate for further development as an anticancer agent.
Antifungal Properties
The compound has also demonstrated antifungal activity against various fungal strains. Its mechanism may involve disrupting fungal cell wall synthesis or inhibiting key metabolic pathways essential for fungal survival.
Anti-inflammatory Effects
There is emerging evidence suggesting that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thus presenting a potential therapeutic avenue for inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in breast and colon cancer models. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer therapeutic.
Case Study 2: Antifungal Activity
In vitro tests against Candida species demonstrated that the compound inhibited fungal growth at low concentrations. Further investigations into its mechanism revealed interference with ergosterol biosynthesis, essential for fungal cell membrane integrity.
Mechanism of Action
The mechanism of action of 2-({[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to structurally related derivatives (Table 1), focusing on substituents and core modifications that influence activity.
Table 1: Structural Comparison of Thiazolidinone and Benzothiophene Derivatives
Key Findings from Comparative Studies
Substituent Position on Benzylidene :
- The 2-chloro substituent in the target compound creates steric hindrance and electronic effects distinct from 4-chloro () or 3-fluoro () analogs. This ortho-substitution improves target selectivity in enzyme inhibition assays .
- Fluoro or methoxy groups (e.g., in and ) enhance solubility but may reduce membrane permeability compared to chloro derivatives.
Core Modifications :
- Replacement of thiazolidin-2,4-dione with thiazolidin-4-oxo-2-thioxo () increases thiol reactivity, enhancing interactions with cysteine residues in enzymes like thioredoxin reductase .
- The tetrahydrobenzothiophene carboxamide in the target compound improves metabolic stability over simpler benzothiophene derivatives ().
Biological Activity Trends :
- Anticancer Activity : The target compound shows IC~50~ values of 2.5–5 µM in breast (MDA-MB-231) and lung (A549) cancer cells, outperforming 4-chlorobenzylidene analogs (IC~50~ = 8–12 µM) due to optimized steric effects .
- Antimicrobial Activity : Against S. aureus (MIC = 8 µg/mL), the target compound is 2-fold more potent than hydroxybenzoic acid derivatives (MIC = 16 µg/mL), likely due to improved membrane penetration .
Key Reaction Conditions :
- Solvent: Acetic anhydride/acetic acid mixture.
- Catalysts: Sodium acetate or piperidine.
- Yield: 50–65% after crystallization.
Biological Activity
The compound 2-({[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule that features a unique structural arrangement combining thiazolidine and benzothiophene moieties. This article delves into its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 446.9 g/mol. The IUPAC name provides insight into its structural components which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN2O5S |
| Molecular Weight | 446.9 g/mol |
| IUPAC Name | 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide |
| InChI Key | SAKXAEVNLNYCBO-ZDLGFXPLSA-N |
Synthesis
The synthesis of thiazolidine derivatives often involves multicomponent reactions that allow for the formation of complex structures with high yields and selectivity. Various synthetic routes have been explored for similar compounds, focusing on optimizing conditions such as temperature and solvent choice to enhance yields and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds similar to the one in focus have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain thiazolidine derivatives exhibited IC50 values ranging from 8.5 µM to 25.6 µM against K562 and HeLa cells, showcasing their potential as effective anticancer agents .
Case Study: Cytotoxicity Evaluation
A comparative study evaluated the anticancer activities of several thiazolidine derivatives against human cancer cell lines:
- K562 Cells : IC50 values ranged from 8.5 µM to 14.9 µM.
- HeLa Cells : IC50 values ranged from 8.9 µM to 15.1 µM.
This indicates a promising selectivity towards cancer cells compared to normal fibroblast cells .
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis via both extrinsic and intrinsic pathways. Studies have shown that treatment with these compounds can lead to significant reductions in anti-apoptotic proteins such as Bcl-2, thereby promoting cell death in malignant cells .
Other Pharmacological Activities
In addition to anticancer properties, thiazolidine derivatives have been studied for their enzyme inhibitory activities. For example, certain derivatives have shown promise as inhibitors of mushroom tyrosinase, an enzyme involved in melanin synthesis. The most potent derivative exhibited an IC50 value of 3.17 µM, outperforming standard inhibitors like kojic acid .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can purity be validated?
- Synthesis : The compound can be synthesized via a multi-step approach involving condensation of substituted benzylidene derivatives with thiazolidinedione precursors. For example, describes similar syntheses using acid anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under reflux, followed by purification via reverse-phase HPLC or recrystallization.
- Validation : Purity is confirmed using HPLC (>98% purity criteria) and structural validation via FT-IR (C=O, NH stretches), ¹H/¹³C NMR (chemical shifts for aromatic protons and carbonyl groups), and HRMS for molecular ion confirmation .
Q. How are spectral data interpreted to resolve ambiguities in structural characterization?
- Methodology : Use complementary techniques:
- ¹H NMR : Identify deshielded protons (e.g., =CH benzylidene protons at δ 7.8–8.1 ppm).
- 13C NMR : Confirm carbonyl carbons (C=O at ~165–175 ppm) and aromatic carbons.
- X-ray crystallography (if crystals are obtainable): Resolve Z/E isomerism in the benzylidene moiety, as seen in and 8 for related compounds.
- Contradiction resolution : Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions .
Advanced Research Questions
Q. What computational strategies are effective for predicting bioactivity and optimizing molecular interactions?
- Approach :
Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or antimicrobial targets).
QSAR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with observed bioactivity, leveraging analogs in (thioxothiazolidinones with anticancer activity).
MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.
- Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values from cytotoxicity studies) .
Q. How can conflicting in vitro bioactivity data be systematically analyzed?
- Case study : If antimicrobial activity varies across studies (e.g., MIC values for Candida spp. in ), consider:
- Strain-specific resistance : Test against standardized ATCC strains.
- Assay conditions : Control pH, incubation time, and solvent effects (DMSO vs. aqueous buffers).
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients.
Q. What strategies address low solubility in pharmacological assays?
- Experimental fixes :
- Co-solvents : Use PEG-400 or cyclodextrins (see for PEG-based syntheses).
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carboxylate derivatives in ).
Methodological Challenges
Q. How are stereochemical outcomes controlled during benzylidene-thiazolidinone conjugation?
- Stereoselective synthesis :
- Use chiral auxiliaries or asymmetric catalysis (e.g., L-proline) to favor the Z-isomer, critical for bioactivity (as in ).
- Monitor reaction progress via circular dichroism (CD) or polarimetry.
- Isolation : Employ chiral HPLC columns (e.g., Chiralpak IA) for enantiomer separation .
Q. What in vitro models best evaluate the compound’s therapeutic potential?
- Cancer : NCI-60 cell line panel for broad-spectrum cytotoxicity screening.
- Antimicrobial : Broth microdilution assays (CLSI guidelines) against ESKAPE pathogens.
- Mechanistic studies :
- Flow cytometry for apoptosis/necrosis profiling (Annexin V/PI staining).
- ROS detection via DCFH-DA probes (see for thioxothiazolidinone mechanisms) .
Data Reproducibility and Validation
Q. How can researchers mitigate batch-to-batch variability in synthesis?
- Process controls :
- Strict temperature regulation (±2°C during reflux steps).
- Standardize solvent purity (HPLC-grade) and reagent stoichiometry.
- QC protocols :
- Track retention times in HPLC across batches.
- Implement NMR spiking with reference standards .
Q. What are the best practices for archiving and sharing spectral data?
- Databases : Deposit raw NMR (FID files), HRMS, and crystallographic data (CIF files) in public repositories like Zenodo or ChemRxiv.
- Metadata : Include instrument parameters (e.g., NMR field strength, LC column type) and experimental conditions (solvent, temperature) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
